An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene
An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-1,2,3-trimethoxybenzene, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines its utility in forming carbon-carbon bonds through various cross-coupling reactions.
Core Properties and Safety Information
5-Iodo-1,2,3-trimethoxybenzene, also known as 3,4,5-trimethoxyiodobenzene, is a substituted aromatic iodide.[1][2] Its chemical structure features a benzene ring with three methoxy groups and one iodine atom. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 25245-29-8 | [1][4] |
| Molecular Formula | C₉H₁₁IO₃ | [4] |
| Molecular Weight | 294.09 g/mol | [4] |
| Appearance | Yellow to pale brown crystals, powder, or crystalline powder | [5] |
| Melting Point | 80.5-89.5 °C | [5] |
| Solubility | Insoluble in water. | [3] |
| Purity (Assay by GC) | ≥96.0% | [5] |
Chemical Identifiers
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | 5-iodo-1,2,3-trimethoxybenzene | [5] |
| SMILES | COC1=CC(I)=CC(OC)=C1OC | [4] |
| InChI Key | IWPMQXOVTMABLF-UHFFFAOYSA-N | [5] |
| MDL Number | MFCD01318153 | [4] |
Safety and Handling
5-Iodo-1,2,3-trimethoxybenzene is classified as a warning-level hazard.[1] It is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Avoid breathing dust.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
In case of contact with skin, wash with plenty of soap and water.[1]
-
If in eyes, rinse cautiously with water for several minutes.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1][3]
-
The compound is sensitive to light and should be stored in a cool place.[3]
-
It is incompatible with oxidizing agents.[3]
Synthesis and Purification
The synthesis of 5-Iodo-1,2,3-trimethoxybenzene from 1,2,3-trimethoxybenzene is typically achieved through an electrophilic aromatic substitution reaction.[4] The electron-rich nature of the trimethoxybenzene ring makes it susceptible to iodination.[4]
Experimental Protocol: Synthesis via Iodination with Iodine and Nitrogen Dioxide
This protocol is based on a documented method for the preparation of iodo aromatic hydrocarbons.[6]
Materials:
-
1,2,3-trimethoxybenzene (0.5 mmol)
-
Iodine (I₂) (0.3 mmol)
-
Acetonitrile (1.5 mL)
-
Nitrogen dioxide (NO₂) (1.35 mL, normal pressure and temperature)
-
Reaction vessel (sealed)
-
Oil bath
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.
-
Introduce 1.35 mL of nitrogen dioxide gas into the vessel.
-
Seal the reaction vessel, ensuring air is present inside.
-
Place the vessel in an oil bath preheated to 120°C.
-
Magnetically stir the reaction mixture at 120°C for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
Purify the resulting mixture by column chromatography to isolate the 2,3,4-trimethoxyiodobenzene product. The reported yield for this method is 64%.[6]
Alternative "Green" Synthesis: An alternative, solvent-free method involves the use of elemental iodine and 30% aqueous hydrogen peroxide.[7] This method has been shown to result in high conversion for trimethoxybenzenes at 45°C over 5 hours.[7][8]
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like aryl iodides.[1][9] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[10]
General Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which 5-Iodo-1,2,3-trimethoxybenzene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing aromatic compounds include ethanol, methanol, hexane/ethyl acetate, or hexane/acetone mixtures.[11]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of purer crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, by air drying or in a desiccator.
Applications in Organic Synthesis
The iodine substituent on the aromatic ring of 5-Iodo-1,2,3-trimethoxybenzene makes it a versatile precursor for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13][14] 5-Iodo-1,2,3-trimethoxybenzene serves as the aryl iodide component, enabling the synthesis of various biaryl compounds.[13]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[15][16] This reaction allows for the introduction of vinyl groups onto the trimethoxybenzene scaffold.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, leading to the formation of aryl-alkynes.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
